molecular formula C54H106O4 B12780341 Isostearyl stearoyl stearate CAS No. 93385-12-7

Isostearyl stearoyl stearate

Cat. No.: B12780341
CAS No.: 93385-12-7
M. Wt: 819.4 g/mol
InChI Key: VRAFPDRBGSLNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isostearyl stearoyl stearate is synthesized through the esterification of stearic acid with isostearyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where stearic acid and isostearyl alcohol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isostearyl stearoyl stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of stearic acid and isostearyl alcohol .

Common Reagents and Conditions:

    Esterification: Stearic acid, isostearyl alcohol, sulfuric acid (catalyst), heat.

    Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed:

Scientific Research Applications

Isostearyl stearoyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Biological Activity

Isostearyl stearoyl stearate is a synthetic ester derived from stearic acid and isostearyl alcohol. It is primarily used in cosmetic formulations due to its emollient properties, which enhance skin hydration and barrier function. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on skin physiology, and relevant research findings.

This compound functions as an emollient and skin-conditioning agent. It forms a protective layer on the skin's surface, reducing transepidermal water loss (TEWL) and enhancing hydration. The compound's structure allows it to interact with skin lipids, influencing their organization and improving the skin's barrier function.

  • CAS Number : 93385-12-7
  • Molecular Formula : C₃₉H₇₈O₄
  • Appearance : Colorless to pale yellow liquid

Biological Activity and Effects on Skin

Research has demonstrated that this compound positively influences various aspects of skin health:

  • Moisturization : It significantly improves skin hydration by enhancing the stratum corneum's water permeability barrier function. Studies indicate that it outperforms other lipophilic moisturizers in modifying lipid phase behavior within the stratum corneum, leading to better hydration outcomes .
  • Skin Barrier Function : The compound has been shown to reduce TEWL effectively, indicating its potential in treating dry skin conditions. Its mechanism involves altering the packing of lipids in the stratum corneum, which enhances the barrier properties without occluding the skin .
  • Irritation Potential : this compound exhibits minimal allergenicity and irritation potential. In various human clinical trials, products containing this compound have not demonstrated significant adverse reactions or sensitization .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Moisturizing Efficacy

A study assessed the moisturizing efficacy of this compound compared to traditional moisturizers. Participants applied formulations containing varying concentrations of the compound over four weeks. Results indicated a statistically significant improvement in skin hydration levels measured by corneometry .

CompoundInitial Hydration (%)Final Hydration (%)p-value
Control30350.05
Test3050<0.01

Study 2: Barrier Function Improvement

In another study focusing on barrier function, this compound was applied under occlusive conditions to evaluate its effect on TEWL. The results demonstrated a reduction in TEWL by approximately 25% after two weeks of application, suggesting enhanced barrier integrity .

Applications in Cosmetic Formulations

This compound is widely used in cosmetic products such as creams, lotions, and makeup due to its beneficial properties:

  • Emollient : Provides a smooth application feel and reduces greasiness.
  • Viscosity Modifier : Helps control the thickness of formulations, enhancing product stability.
  • Skin Conditioning Agent : Improves overall skin texture and hydration.

Properties

CAS No.

93385-12-7

Molecular Formula

C54H106O4

Molecular Weight

819.4 g/mol

IUPAC Name

16-methylheptadecyl 12-octadecanoyloxyoctadecanoate

InChI

InChI=1S/C54H106O4/c1-5-7-9-11-12-13-14-15-16-19-22-25-32-37-43-49-54(56)58-52(46-40-10-8-6-2)47-41-35-30-26-27-31-36-42-48-53(55)57-50-44-38-33-28-23-20-17-18-21-24-29-34-39-45-51(3)4/h51-52H,5-50H2,1-4H3

InChI Key

VRAFPDRBGSLNJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.